molecular formula C6H9NO3 B109303 Methyl 5-oxopyrrolidine-2-carboxylate CAS No. 54571-66-3

Methyl 5-oxopyrrolidine-2-carboxylate

Cat. No. B109303
CAS RN: 54571-66-3
M. Wt: 143.14 g/mol
InChI Key: HQGPKMSGXAUKHT-UHFFFAOYSA-N
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Patent
US07872010B2

Procedure details

To a solution of DL-pyroglutamic acid (50 g, 0.387 mol) in 157 mL CH3OH (3.87 mol) and 100 mL toluene was added concentrated H2SO4 (2.5 mL). This mixture was warmed to reflux and allowed to stir for 16 h. Since starting material remained, another 4 mL concentrated H2SO4 was added and the mixture stirred at reflux for an additional 24 h then was cooled to ambient temperature and 20% aqueous NaOH was added to bring the solution to pH ˜6. The mixture was concentrated under reduced pressure and the residue was dissolved in CH2Cl2, filtered through Celite® diatomaceous earth, concentrated and purified via Kugelrohr distillation. The resulting material was carried on directly to the next reaction.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
157 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5](=[O:6])[CH2:4][CH2:3][CH:2]1[C:7]([OH:9])=[O:8].[CH3:10]O.OS(O)(=O)=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:10][O:8][C:7]([CH:2]1[CH2:3][CH2:4][C:5](=[O:6])[NH:1]1)=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1C(CCC1=O)C(=O)O
Name
Quantity
157 mL
Type
reactant
Smiles
CO
Name
Quantity
2.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
the mixture stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered through Celite® diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
purified via Kugelrohr distillation
CUSTOM
Type
CUSTOM
Details
directly to the next reaction

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC(=O)C1NC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07872010B2

Procedure details

To a solution of DL-pyroglutamic acid (50 g, 0.387 mol) in 157 mL CH3OH (3.87 mol) and 100 mL toluene was added concentrated H2SO4 (2.5 mL). This mixture was warmed to reflux and allowed to stir for 16 h. Since starting material remained, another 4 mL concentrated H2SO4 was added and the mixture stirred at reflux for an additional 24 h then was cooled to ambient temperature and 20% aqueous NaOH was added to bring the solution to pH ˜6. The mixture was concentrated under reduced pressure and the residue was dissolved in CH2Cl2, filtered through Celite® diatomaceous earth, concentrated and purified via Kugelrohr distillation. The resulting material was carried on directly to the next reaction.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
157 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5](=[O:6])[CH2:4][CH2:3][CH:2]1[C:7]([OH:9])=[O:8].[CH3:10]O.OS(O)(=O)=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:10][O:8][C:7]([CH:2]1[CH2:3][CH2:4][C:5](=[O:6])[NH:1]1)=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1C(CCC1=O)C(=O)O
Name
Quantity
157 mL
Type
reactant
Smiles
CO
Name
Quantity
2.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
the mixture stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered through Celite® diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
purified via Kugelrohr distillation
CUSTOM
Type
CUSTOM
Details
directly to the next reaction

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC(=O)C1NC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.